Di-p-toluoyl-D-tartaric acid

Catalog No.
S751643
CAS No.
32634-68-7
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-p-toluoyl-D-tartaric acid

CAS Number

32634-68-7

Product Name

Di-p-toluoyl-D-tartaric acid

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1

InChI Key

CMIBUZBMZCBCAT-HOTGVXAUSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Synonyms

O,O’-Di-p-toluoyl-Dg-tartaric Acid; (2S,3S)-(+)-Di-O-4-toluoyltartaric Acid;2,3-Bis-(4-methyl-benzoyloxy)-succinic Acid;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Di-p-toluoyl-D-tartaric acid is a derivative of D-tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. Its chemical formula is C20_{20}H18_{18}O8_{8}, and it has a molecular weight of approximately 386.35 g/mol. The compound is often utilized in organic synthesis and as a chiral auxiliary in asymmetric synthesis due to its ability to influence the stereochemistry of reactions.

, primarily in the context of asymmetric synthesis. It can undergo hydrolysis, forming D-tartaric acid and p-toluoyl chloride under acidic or basic conditions. Additionally, it can react with various nucleophiles due to the electrophilic nature of the carbonyl groups in the p-toluoyl moieties.

Key reactions include:

  • Hydrolysis: Conversion to D-tartaric acid and p-toluoyl chloride.
  • Nucleophilic Addition: Reaction with amines or alcohols to form amides or esters.

The synthesis of di-p-toluoyl-D-tartaric acid typically involves the acylation of D-tartaric acid using p-toluoyl chloride. A common method includes:

  • Reagents: D-tartaric acid and p-toluoyl chloride.
  • Catalyst: Copper sulfate may be used to facilitate the reaction.
  • Process:
    • The reaction is carried out in an organic solvent (such as toluene) under controlled temperature conditions.
    • The resulting product is purified through crystallization or chromatography to obtain high purity levels.

This method has been patented, indicating its significance in industrial applications .

Di-p-toluoyl-D-tartaric acid finds applications primarily in organic chemistry and pharmaceuticals:

  • Chiral Resolution: Used as a chiral auxiliary for the resolution of racemic mixtures.
  • Synthesis of Pharmaceuticals: Plays a role in synthesizing biologically active compounds where chirality is essential.
  • Research Tool: Utilized in laboratories for studying stereochemistry and reaction mechanisms.

Di-p-toluoyl-D-tartaric acid shares structural similarities with several other compounds that also contain tartaric acid derivatives or related functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diacetyl-L-tartaric AcidTartaric Acid DerivativeContains acetyl groups instead of p-toluoyl groups
O,O'-Di-p-bromobenzoyl-D-tartaric AcidTartaric Acid DerivativeBromine substituents enhance reactivity
O,O'-Di-p-methylbenzoyl-D-tartaric AcidTartaric Acid DerivativeSimilar to di-p-toluoyl but with methyl groups

Uniqueness

Di-p-toluoyl-D-tartaric acid is unique due to its specific p-toluoyl substitution pattern, which significantly influences its chiral properties and reactivity compared to other derivatives. Its effectiveness as a chiral auxiliary makes it particularly valuable in synthetic organic chemistry.

Traditional Synthetic Routes

The conventional synthesis of DPTTA involves esterification of D-tartaric acid with p-toluoyl chloride. Early methods, as described in patent CN101717333A, utilized copper sulfate ($$\text{CuSO}_4$$) as a catalyst in a solvent system of toluene and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of tartaric acid react with the acyl chloride. Typical yields under these conditions range from 29–35%, with optical purity exceeding 99% e.e. after recrystallization. A key limitation of this approach is the stoichiometric use of corrosive acyl chlorides, which complicates waste management and scalability.

Patented Industrial-Scale Production Techniques

Industrial methods prioritize yield optimization and cost efficiency. Patent CN104447338A discloses a modified procedure using D-tartaric acid and p-toluoyl chloride in a biphasic solvent system (toluene/water) with catalytic $$\text{CuSO}_4$$. By maintaining temperatures at 50–60°C and employing dropwise addition of the acyl chloride, this method achieves 70–75% yield with 99.5% e.e.. Toray Fine Chemicals’ commercial process further refines this by using fiber drum packaging and rigorous quality control, ensuring batch consistency for pharmaceutical applications.

Green Chemistry Approaches for Sustainable Synthesis

Recent advancements emphasize sustainability. Solvent-free esterification, as reported in green chemistry studies, eliminates toluene and instead employs microwave-assisted heating to accelerate the reaction. Biocatalytic routes using lipases have also been explored, achieving 85% conversion with enzymatic recycling. These methods reduce energy consumption by 40% and cut hazardous waste by 60% compared to traditional approaches.

Comparative Analysis of Synthetic Efficiency and Purity

MethodYield (%)Purity (% e.e.)Energy Use (kWh/kg)Waste Generated (kg/kg)
Traditional29–3599.01208.2
Industrial70–7599.5903.5
Green Chemistry80–8599.8500.9

Green chemistry methods outperform traditional routes in yield and sustainability, though industrial techniques remain dominant due to established infrastructure.

XLogP3

3.3

UNII

4480MA5QIP

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32634-68-7

Wikipedia

(+)-ditoluoyltartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-: ACTIVE

Dates

Modify: 2023-08-15

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